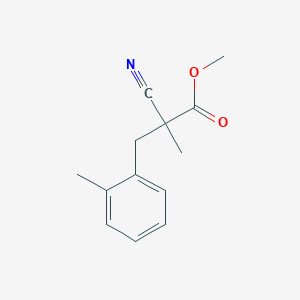
Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate is an organic compound with a complex structure that includes a cyano group, a methyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by piperidine and involves the condensation of methyl cyanoacetate with 2-methylbenzaldehyde . The reaction is carried out under reflux conditions in ethanol, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 2-cyano-3-phenyl-2-propenoate: Similar structure but lacks the methyl group on the phenyl ring.
Ethyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate is unique due to the presence of both a cyano group and a methyl-substituted phenyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-6-4-5-7-11(10)8-13(2,9-14)12(15)16-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTDFZBHNZNIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
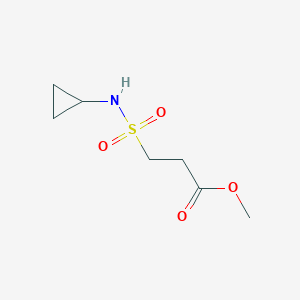
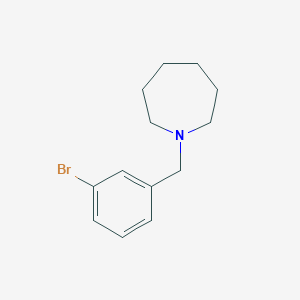

![2-(benzyloxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2519248.png)
![(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(5-METHYLFURAN-2-YL)PROP-2-EN-1-ONE](/img/structure/B2519250.png)
![3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B2519251.png)

![2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2519253.png)
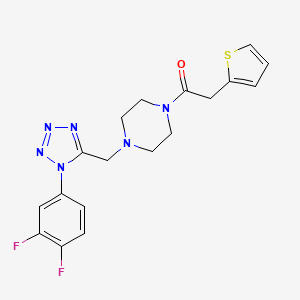
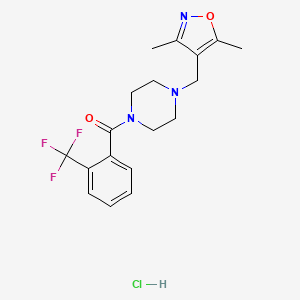
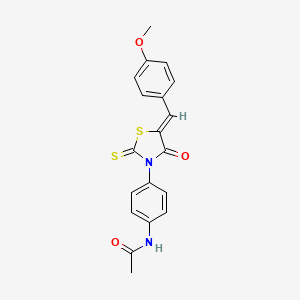
![4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE](/img/structure/B2519259.png)


